1,2,3,4,5,6-Cyclohexanehexacarboxylic acid

描述

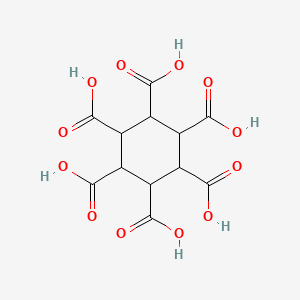

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is an organic compound with the molecular formula C12H12O12. It is a hexacarboxylic acid derivative of cyclohexane, where each carbon atom in the cyclohexane ring is substituted with a carboxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, cyclohexane can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions to introduce carboxyl groups at each carbon atom of the cyclohexane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic oxidation of cyclohexane in the presence of suitable catalysts and oxidizing agents. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the desired product .

化学反应分析

Types of Reactions

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.

Substitution: The carboxyl groups can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), nitric acid (HNO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alcohols, amines, and other nucleophiles.

Major Products Formed

Oxidation: Formation of more oxidized carboxylic acids.

Reduction: Formation of cyclohexanehexamethanol or other reduced derivatives.

Substitution: Formation of esters, amides, and other substituted products.

科学研究应用

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties

作用机制

The mechanism of action of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable tool in research and industrial applications .

相似化合物的比较

Similar Compounds

- 1,2,3,4-Cyclobutanetetracarboxylic acid

- 1,3,5-Cyclohexanetricarboxylic acid

- 1,2,4,5-Benzenetetracarboxylic acid

- Mellitic acid

- Cyclohexane-1,1-dicarboxylic acid

- 1,2,3,4-Butanetetracarboxylic acid

- Cyclopentane-1,2,3,4-tetracarboxylic acid

- Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

- 1,2,4,5-Benzenetetracarboxylic-1,2:4,5-dianhydride

- 1,2,4-Butanetricarboxylic acid .

Uniqueness

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is unique due to its hexacarboxylic acid structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for synthesizing a wide range of derivatives and studying their properties. Its ability to form stable complexes with metals and other molecules further enhances its utility in various research and industrial applications .

生物活性

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid (H6L) is a versatile organic compound with significant biological activity. This article explores its biological properties, including its role in biomaterials for tissue engineering, coordination chemistry, and antimicrobial effects.

1. Overview of this compound

H6L is a hexacarboxylic acid that exhibits multiple conformations due to its flexible structure. It has been utilized in various applications, particularly in the synthesis of coordination polymers and as a biomaterial in tissue engineering.

2.1. Tissue Engineering

H6L has been employed in the development of scaffolds for bone tissue engineering. Its ability to enhance the mechanical properties and biocompatibility of scaffolds makes it a valuable component in this field. A study demonstrated that H6L could be used to create nanostructured hydroxyapatite (HAP) scaffolds through a hydrothermal method. These scaffolds showed improved cellular responses and osteogenic potential.

Table 1: Comparison of Biomaterials for Bone Tissue Engineering

| Type | Material | Advantages | Disadvantages |

|---|---|---|---|

| Natural Polymer | Chitosan | Excellent biocompatibility | Fast degradation |

| Synthetic Polymer | Polycaprolactone (PCL) | Good biodegradability and mechanical strength | Slow degradation rate |

| Composite Materials | HAP with H6L | Enhanced mechanical properties and bioactivity | Complexity in preparation |

The incorporation of H6L into scaffolds has been shown to improve cell adhesion and proliferation rates compared to traditional materials .

2.2. Coordination Chemistry

H6L serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes often exhibit unique structural properties and biological activities. For instance, studies have revealed that H6L can form stable coordination polymers with cadmium and other metals under hydrothermal conditions. The resulting complexes demonstrate potential applications in catalysis and drug delivery systems due to their tunable properties .

3. Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of H6L and its metal complexes. The compound has been shown to inhibit bacterial growth effectively, making it a candidate for developing antimicrobial agents. The mechanism involves the formation of metal-ligand complexes that disrupt bacterial cell membranes or interfere with metabolic processes .

Case Study 1: Bone Scaffold Development

A study focused on the use of H6L in creating bioceramic scaffolds demonstrated significant improvements in osteogenic differentiation of stem cells when cultured on HAP scaffolds modified with H6L. In vitro tests indicated enhanced alkaline phosphatase (ALP) activity and mineralization compared to control groups without H6L .

Case Study 2: Antimicrobial Evaluation

Another study investigated the antibacterial effects of H6L against common pathogens such as E. coli and S. aureus. Results showed that both free H6L and its metal complexes exhibited dose-dependent antibacterial activity, indicating potential for clinical applications in infection control .

5. Conclusion

The biological activity of this compound is multifaceted, encompassing applications in tissue engineering, coordination chemistry, and antimicrobial formulations. Its ability to enhance scaffold properties for bone regeneration and its promising antimicrobial effects position H6L as a significant compound for future biomedical applications.

常见问题

Basic Research Questions

Q. How can coordination polymers be synthesized using 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid (H₆chhc)?

Methodological Answer: Hydrothermal synthesis is a common approach. For example, reacting CoCl₂·6H₂O with H₆chhc, 1,10-phenanthroline (phen), and NaOH in aqueous solution yields Co(phen)(H₂O)(H₂chhc)₁/₂. Critical parameters include pH, temperature, and molar ratios. Post-synthesis, characterize the product via single-crystal X-ray diffraction (to confirm space group and cell constants), IR spectroscopy (to identify carboxylate stretching modes), and elemental analysis. Thermal stability can be assessed via TGA .

Q. What characterization techniques are essential for confirming the structure of H₆chhc-based complexes?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and ligand coordination modes (e.g., η⁶µ₄ bridging in Co(II) chains) .

- IR spectroscopy : Identifies protonation states of carboxyl groups (e.g., shifts in ν(C=O) and ν(COO⁻) bands) .

- Thermogravimetric analysis (TGA) : Determines thermal stability and dehydration steps .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages) .

Q. How does ligand flexibility influence the design of H₆chhc-based metal-organic frameworks (MOFs)?

Methodological Answer: The cyclohexane backbone’s conformational adaptability complicates network predictability. To mitigate this, use rigid co-ligands (e.g., phen) or counterions to stabilize specific geometries. For instance, phen enforces a cis-coordination environment in Co(II) complexes, directing 1D chain formation . pH adjustments can also control ligand deprotonation (e.g., H₂chhc⁴⁻ vs. fully deprotonated forms), affecting bridging modes .

Advanced Research Questions

Q. How can magnetic susceptibility data be interpreted for high-spin Co(II) complexes with H₆chhc?

Methodological Answer: Variable-temperature magnetic susceptibility measurements reveal exchange interactions. For Co(phen)(H₂O)(H₂chhc)₁/₂, data fitting with the Fisher model for chain systems yields parameters like antiferromagnetic exchange coupling (J = −0.32 cm⁻¹) and zero-field splitting (D = 11.5 cm⁻¹). Consider spin-orbit coupling and ligand-field effects, which are significant for octahedral Co(II). Advanced modeling (e.g., Density Functional Theory) may resolve discrepancies between experimental and theoretical moments .

Q. What strategies address contradictions in structural vs. magnetic data for H₆chhc-based frameworks?

Methodological Answer: Discrepancies often arise from subtle lattice effects or incomplete deprotonation. For example, antiferromagnetic ordering in Co(II) chains may conflict with expected ferromagnetic behavior due to ligand geometry. Cross-validate using:

- Powder XRD : Confirm phase purity.

- Electron paramagnetic resonance (EPR) : Probe local coordination environments.

- Magnetostructural correlations : Compare bond angles/distances with literature analogs .

Q. How do counterions influence the assembly of uranyl-H₆chhc frameworks?

Methodological Answer: Counterions (e.g., Na⁺, NH₄⁺) template network topology by balancing charge and occupying voids. In uranyl systems, H₆chhc’s hexacarboxylate form can form 2D assemblies via µ₆-bridging, while partial protonation (e.g., H₂chhc⁴⁻) favors 1D chains. Pair small-angle X-ray scattering (SAXS) with computational modeling to predict ion-ligand interactions .

Q. Key Notes

- Avoid commercial sources (e.g., TCI Chemicals) in methodology; focus on synthetic protocols from peer-reviewed studies.

- For advanced questions, emphasize multi-technique validation (e.g., magnetic + structural + computational).

- Contradictions in data often stem from ligand flexibility or protonation states, requiring systematic pH and stoichiometry optimization .

属性

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexacarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGRIEIJTWNZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176694 | |

| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-84-4 | |

| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-cyclohexanehexacarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。